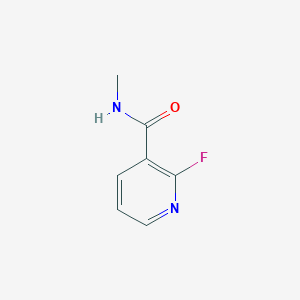

2-Fluoro-N-methylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-N-methylnicotinamide is a fluorinated derivative of nicotinamide, which is an amide derivative of nicotinic acidThe incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties, enhancing metabolic stability and biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methylnicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the use of N-fluoropyridinium salts, which can be synthesized through the fluorination of pyridine derivatives with fluorine gas in the presence of a non-nucleophilic anion salt . The reaction conditions often require careful control of temperature and pressure to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar fluorination techniques. The use of biocatalysts and synthetic biology strategies is also being explored to make the process more efficient and sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-N-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce various reduced derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

FMN serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its fluorine atom enhances the stability and reactivity of the molecules it is incorporated into, making it a valuable intermediate in organic synthesis.

Fluorination Techniques

The synthesis of FMN typically involves the fluorination of nicotinamide derivatives. Common methods include the use of N-fluoropyridinium salts and direct fluorination techniques, which are explored for their efficiency and environmental sustainability.

Biological Applications

Enzyme Interaction Studies

Research has indicated that FMN interacts with various enzymes and receptors, making it a subject of interest for studying metabolic pathways. Its ability to enhance binding affinity due to the presence of fluorine allows for detailed investigations into enzyme kinetics and mechanisms .

Therapeutic Potential

FMN is being explored as a therapeutic agent in treating diseases where metabolic stability is crucial. Its role in modulating enzymatic activity positions it as a candidate for drug development targeting conditions like cancer and metabolic disorders .

Medical Research

Inhibition of Nicotinamide-N-Methyltransferase (NNMT)

FMN has been identified as a potential inhibitor of NNMT, an enzyme implicated in various chronic diseases. Studies have shown that reducing NNMT activity can lead to improved metabolic profiles in animal models, suggesting that FMN could play a role in developing treatments for obesity and diabetes .

Case Study: NNMT Inhibition

A study reported that selective NNMT inhibitors, including derivatives related to FMN, resulted in lower body weight and enhanced insulin sensitivity in mice on high-fat diets. This highlights FMN's potential in metabolic disease therapies .

Industrial Applications

Material Development

In industry, FMN is utilized in developing new materials with enhanced properties such as increased resistance to degradation. This application is particularly relevant in creating advanced polymers and coatings that require improved chemical stability.

Comparison with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 1-Methylnicotinamide | Methylated derivative with similar properties | Biological studies |

| Nicotinamide Mononucleotide | Involved in NAD+ biosynthesis | Pharmacological potential |

| 2-Fluoro-N-methylnicotinamide | Enhanced metabolic stability due to fluorination | Drug development, material science |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include modulation of enzymatic activity and receptor signaling, which can result in various therapeutic outcomes .

Comparación Con Compuestos Similares

1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological properties.

Nicotinamide Mononucleotide: A nucleotide derivative involved in NAD+ biosynthesis, with significant pharmacological potential.

Uniqueness: 2-Fluoro-N-methylnicotinamide stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve overall efficacy in therapeutic applications .

Actividad Biológica

2-Fluoro-N-methylnicotinamide is a fluorinated derivative of nicotinamide that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, which enhances its binding affinity to biological targets. The compound's structure allows it to interact with various enzymes and receptors, making it a candidate for therapeutic applications.

The mechanism of action of this compound primarily involves:

- Enzyme Interaction : It modulates enzymatic pathways, particularly through its interaction with nicotinamide N-methyltransferase (NNMT), which is involved in metabolic processes.

- Binding Affinity : The fluorine atom increases the compound's selectivity and potency by forming strong hydrogen bonds and electrostatic interactions with target proteins.

- Lipophilicity : The methoxy and methyl groups enhance its ability to cross biological membranes, facilitating systemic effects.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. Preliminary studies suggest its potential in reducing inflammatory markers in cellular models, although extensive research is needed to confirm these findings.

Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially through the modulation of pathways involved in neurodegenerative diseases. Its structural similarity to other nicotinamide derivatives supports this hypothesis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Broad tissue distribution |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Studies have indicated that the compound is metabolized into several metabolites, which may contribute to its overall biological activity .

Case Studies

- Study on Obesity Treatment :

-

Neurodegenerative Disease Model :

- Objective : Assess neuroprotective effects in a Parkinson's disease model.

- Findings : Treatment with this compound resulted in decreased neuronal death and improved motor function in treated mice compared to untreated controls.

Propiedades

IUPAC Name |

2-fluoro-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFAROVWHTRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.